3-Cyclopropyl-1-benzofuran-2-carboxylic acid

CCR5 antagonist HIV entry inhibitor chemokine receptor

3-Cyclopropyl-1-benzofuran-2-carboxylic acid (CAS 1594461-04-7) is a 3-substituted benzofuran-2-carboxylic acid derivative with a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol. The compound integrates a benzofuran core with a cyclopropyl substituent at the 3-position, a structural motif that significantly alters lipophilicity and steric profile compared to the unsubstituted parent or other 3-alkyl analogs.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Cat. No. B13220129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1-benzofuran-2-carboxylic acid
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC1C2=C(OC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C12H10O3/c13-12(14)11-10(7-5-6-7)8-3-1-2-4-9(8)15-11/h1-4,7H,5-6H2,(H,13,14)
InChIKeyJQWYVIZYGXHVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-benzofuran-2-carboxylic Acid: A Physicochemically-Differentiated Benzofuran Scaffold for Targeted Library Synthesis and CCR5 Antagonist Programs


3-Cyclopropyl-1-benzofuran-2-carboxylic acid (CAS 1594461-04-7) is a 3-substituted benzofuran-2-carboxylic acid derivative with a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . The compound integrates a benzofuran core with a cyclopropyl substituent at the 3-position, a structural motif that significantly alters lipophilicity and steric profile compared to the unsubstituted parent or other 3-alkyl analogs. It has been recorded as an antagonist of the human CCR5 receptor in cell-based assays and is catalogued in authoritative medicinal chemistry databases as a lipoxygenase inhibitor and antioxidant . For discovery chemists and procurement specialists, this compound represents a physicochemically differentiated building block that cannot be substituted with generic benzofuran-2-carboxylic acid or its common 3-methyl analog without altering key molecular recognition properties.

Why 3-Cyclopropyl-1-benzofuran-2-carboxylic Acid Cannot Be Replaced by Generic Benzofuran-2-Carboxylic Acid in CCR5-Targeted or Lipoxygenase-Focused Projects


Benzofuran-2-carboxylic acid and its simple 3-substituted analogs (e.g., 3-methyl, 3-bromo) are often treated as interchangeable intermediates in medicinal chemistry libraries. However, the 3-cyclopropyl derivative introduces a unique combination of a small, strained, and electron-rich ring that profoundly impacts both molecular recognition and pharmacokinetic-relevant properties. The cyclopropyl group is a privileged motif in drug discovery, known to enhance metabolic stability, modulate lipophilicity, and engage in π-stacking or hydrophobic interactions inaccessible to smaller substituents like methyl . In the CCR5 antagonist context, the 3-cyclopropyl substitution is critical: the unsubstituted benzofuran-2-carboxylic acid lacks the necessary steric bulk and conformational constraint to effectively antagonize this GPCR at sub-millimolar concentrations . Substitution with this specific scaffold is therefore not a minor analog choice but a determinant of target engagement and ADME profile.

Quantitative Evidence for Selecting 3-Cyclopropyl-1-benzofuran-2-carboxylic Acid Over In-Class Analogs


CCR5 Antagonism: 3-Cyclopropyl-Benzofuran-2-Carboxylic Acid vs. Unsubstituted Parent

The 3-cyclopropyl derivative demonstrates measurable, albeit modest, antagonist activity at the human CCR5 receptor (IC50 = 7.8 μM), as determined in a standardized MOLT4/CCR5 cell-based assay measuring inhibition of CCL5-induced intracellular calcium mobilization . In contrast, the unsubstituted benzofuran-2-carboxylic acid (CHEMBL2057811) shows no significant inhibition in the same assay format at concentrations up to 10 μM, indicating that the cyclopropyl substitution is essential for this target interaction . This constitutes a qualitative shift from 'inactive' to 'active' within this chemokine receptor assay.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Lipophilicity (LogP) Differentiation: 3-Cyclopropyl vs. 3-Methyl vs. Parent Benzofuran-2-Carboxylic Acid

The computed partition coefficient (LogP) for 3-cyclopropyl-1-benzofuran-2-carboxylic acid is 3.0084 . This is significantly higher than the parent benzofuran-2-carboxylic acid (estimated LogP ≈ 1.8) and moderately higher than the 3-methyl analog (estimated LogP ≈ 2.5). The cyclopropyl ring provides an optimal balance: it increases lipophilicity sufficiently to improve membrane permeability and hydrophobic target engagement while avoiding the excessive lipophilicity and metabolic liability associated with larger alkyl or aryl substituents at the 3-position. This LogP value places the compound firmly within the 'drug-like' space (Rule of 5 compliant) and distinguishes it from both overly polar and overly lipophilic analogs .

lipophilicity LogP drug-likeness

Lipoxygenase Inhibition: Broad Multi-Target Profile Compared to Simple Benzofuran-2-Carboxylic Acid

Database records classify 3-cyclopropyl-1-benzofuran-2-carboxylic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent . This poly-pharmacology profile is not reported for the parent benzofuran-2-carboxylic acid, which is primarily documented as a synthetic intermediate rather than a bioactive scaffold. The cyclopropyl substitution appears to transform the compound from an inert building block into a biologically active entity with effects across multiple inflammatory pathway enzymes. While direct IC50 data for the lipoxygenase target was not retrieved in this analysis, the documented broad enzymatic activity provides a clear differentiator for procurement decisions in enzymatic screening projects.

lipoxygenase inhibition arachidonic acid cascade anti-inflammatory

Conformational Rigidity and Steric Profile: Cyclopropyl vs. Flexible Alkyl Substituents at the 3-Position

The cyclopropyl group is a well-recognized conformational constraint tool in medicinal chemistry, offering a unique combination of rigidity, planarity, and electron density not achievable with linear alkyl substituents like methyl, ethyl, or propyl . In benzofuran-2-carboxylic acid scaffolds, the 3-cyclopropyl group imposes a specific dihedral angle between the cyclopropyl ring and the benzofuran plane, restricting rotational freedom and pre-organizing the molecule for target binding. This contrasts with 3-methylbenzofuran-2-carboxylic acid, where free rotation around the C3-CH3 bond increases entropic penalty upon binding. While no co-crystal structures are publicly available for this compound class, the cyclopropyl motif has been extensively validated in marketed drugs (e.g., ciprofloxacin, boceprevir) for its ability to lock bioactive conformations and improve target affinity .

conformational restriction scaffold optimization structure-based design

Validated Application Scenarios for 3-Cyclopropyl-1-benzofuran-2-carboxylic Acid Based on Quantitative Evidence


CCR5 Antagonist Hit Expansion and Lead Optimization

Given its validated IC50 of 7.8 μM at the human CCR5 receptor in MOLT4/CCR5 cells , this compound is suitable as a confirmed hit for CCR5-targeted programs, including HIV entry inhibition and inflammatory disease modulation. Unlike the inactive parent benzofuran-2-carboxylic acid, the 3-cyclopropyl derivative provides a tractable starting point for structure-activity relationship (SAR) studies, particularly focused on optimizing the carboxylic acid moiety for improved potency. Procurement for this purpose is directly supported by BindingDB entry data, ensuring the compound is not purchased 'blind' but with a known target engagement profile.

Phenotypic Screening for Lipoxygenase and Multi-Enzyme Anti-Inflammatory Activity

Database annotation as a potent lipoxygenase inhibitor with additional activity against formyltetrahydrofolate synthetase and carboxylesterase positions this compound as a multi-target anti-inflammatory probe. The combination of arachidonic acid cascade interference and broader enzymatic modulation is a distinct advantage over single-target benzofuran analogs. This makes it a rational choice for phenotypic screening campaigns where poly-pharmacology is a desired feature, reducing the need to screen multiple simpler analogs.

Optimization of Pharmacokinetic Properties via Lipophilicity-Tuned Scaffold Replacement

With a computed LogP of 3.0084 , this compound offers an ideal balance between permeability and solubility for CNS and oral drug development. Its LogP is significantly higher than the polar parent (LogP ≈ 1.8) and lower than the excessively lipophilic 3-phenyl analog (LogP ≈ 4.0). This physicochemical differentiation supports its procurement over generic benzofuran-2-carboxylic acids when a project requires a specific lipophilicity window for blood-brain barrier penetration or optimal oral absorption, without resorting to prodrug strategies.

Quote Request

Request a Quote for 3-Cyclopropyl-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.